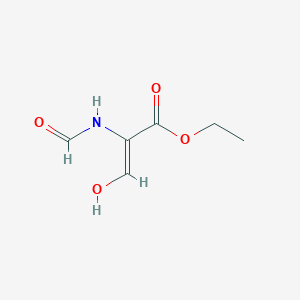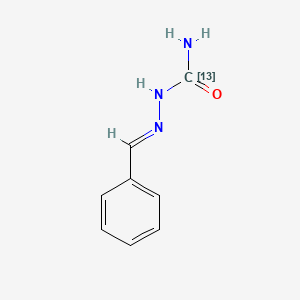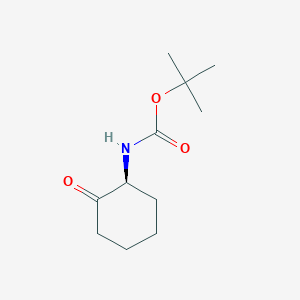
4-(2-Acetoxy-ethyl)phenyl Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-(2-Acetoxy-ethyl)phenyl Acetate often involves multi-step chemical processes that include condensation, catalytic reduction, diazotization, hydrolyzation, and nucleophilic substitution reactions. An example includes the synthesis from ethyl ethanate using ethanol and acetic acid with strong acid catalysts, leading to intermediates useful in medicinal chemistry for inflammation reduction (Zhang, 2005).
Molecular Structure Analysis
The molecular structure of compounds akin to 4-(2-Acetoxy-ethyl)phenyl Acetate is characterized using techniques like X-ray diffraction and NMR spectroscopy. These compounds typically feature planar or nearly planar arrangements of atoms, contributing to their chemical behavior and reactivity (Baolin et al., 2007).
Chemical Reactions and Properties
4-(2-Acetoxy-ethyl)phenyl Acetate undergoes various chemical reactions, including Lossen rearrangement, which is a method for transforming carboxylic acids into ureas and hydroxamic acids. This process, facilitated by specific reagents like Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, allows for the production of ureas without racemization under mild conditions, offering a cost-effective and environmentally friendly method for synthesizing derivatives (Thalluri et al., 2014).
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
4-Phenyl-2-butanone, a derivative of 4-(2-Acetoxy-ethyl)phenyl Acetate, is utilized in the synthesis of medicines for inflammation reduction and codeine. The synthesis involves multiple steps, including Claisen's condensation, nucleophilic addition, and substitution reactions, showcasing the compound's versatility in pharmaceutical manufacturing (Jiangli Zhang, 2005).
Biocatalysis in Drug Synthesis
The compound plays a critical role in the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, an important intermediate for several ACE inhibitors. Innovative methods like the use of lipases and membrane reactors have been explored to enhance the efficiency of its production (A. Liese, U. Kragl, H. Kierkels, B. Schulze, 2002).
Green Chemistry in Medicinal Chemistry
Ethyl (4-phenylphenyl)acetate, closely related to 4-(2-Acetoxy-ethyl)phenyl Acetate, is being explored for its potential as a precursor in the synthesis of anti-inflammatory drugs for arthritis treatment. The focus is on identifying environmentally friendly and cost-effective methods, emphasizing the role of green chemistry principles in pharmaceutical research (N. Costa, Andrea L. Pelotte, J. Simard, Christopher A. Syvinski, A. M. Deveau, 2012).
Analytical Chemistry and Drug Purity Assessment
In the realm of analytical chemistry, the compound is significant in assessing the purity and impurity profiles of drug substances. Techniques like liquid chromatography-mass spectrometry are used to analyze the compound's presence and quantify its levels in various drug formulations (A. Thomasberger, F. Engel, K. Feige, 1999).
Material Science and Catalysis
Research has also delved into the applications of 4-(2-Acetoxy-ethyl)phenyl Acetate in material science, particularly in catalysis. Studies focus on its role in facilitating chemical reactions like alcoholysis, showcasing its potential in the development of new catalytic systems (R. Cacciapaglia, L. Mandolini, D. Reinhoudt, W. Verboom, 1992).
Propriétés
IUPAC Name |
2-(4-acetyloxyphenyl)ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-9(13)15-8-7-11-3-5-12(6-4-11)16-10(2)14/h3-6H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBAXMAMWTZVRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC=C(C=C1)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









